Product packaging for Anthelmycin(Cat. No.:CAS No. 12706-94-4)

Anthelmycin

Numéro de catalogue: B1673247
Numéro CAS: 12706-94-4
Poids moléculaire: 583.5 g/mol
Clé InChI: VQQSDVBOXQHCHU-SKPOXZENSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Hikizimycin (anthelmycin) is a nucleoside antibiotic isolated from Streptomyces species, first discovered in 1971 . Its structure comprises a cytosine base linked via a β-glycosidic bond to a unique 4-amino-4-deoxyundecose core (hikosamine) and a 3-amino-3-deoxyglucose (kanosamine) moiety . This 11-carbon linear chain contains 10 consecutive stereocenters, making it one of the most structurally complex carbohydrate-based natural products . Hikizimycin exhibits potent antiparasitic and antibacterial activities by inhibiting protein synthesis, specifically blocking peptide bond formation during translation . Its synthesis involves advanced strategies such as radical coupling reactions and protective group optimization, enabling convergent assembly of its intricate scaffold .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H37N5O14 B1673247 Anthelmycin CAS No. 12706-94-4

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

12706-94-4

Formule moléculaire

C21H37N5O14

Poids moléculaire

583.5 g/mol

Nom IUPAC

4-amino-1-[(2R,3R,4S,5S,6S)-5-amino-6-[(1R,2S,3S,4R,5R)-1-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6-pentahydroxyhexyl]-3,4-dihydroxyoxan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C21H37N5O14/c22-7-1-2-26(21(37)25-7)19-16(36)12(32)9(24)17(39-19)18(15(35)14(34)10(30)5(29)3-27)40-20-13(33)8(23)11(31)6(4-28)38-20/h1-2,5-6,8-20,27-36H,3-4,23-24H2,(H2,22,25,37)/t5-,6-,8+,9+,10-,11-,12+,13-,14+,15+,16-,17+,18-,19-,20+/m1/s1

Clé InChI

VQQSDVBOXQHCHU-SKPOXZENSA-N

SMILES isomérique

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)[C@@H]([C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N)O)O

SMILES canonique

C1=CN(C(=O)N=C1N)C2C(C(C(C(O2)C(C(C(C(C(CO)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N)O)O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Hikizimycin;  Anthelmycin;  L 33876

Origine du produit

United States

Méthodes De Préparation

Intermolecular Radical Addition to Aldehyde

The cornerstone of the synthesis is the novel radical coupling reaction between a multiply hydroxylated aldehyde (7c ) and an α-alkoxyacyl telluride (8 ). This step constructs the 4-amino-4-deoxyundecose backbone while installing the C5 and C6 stereocenters with high fidelity.

Mechanism and Conditions

  • Reagents : Triethylborane (Et$$3$$B) and oxygen (O$$2$$) initiate decarbonylative radical formation from 8 .
  • Reaction Pathway : The α-alkoxy radical generated from 8 adds intermolecularly to aldehyde 7c , yielding the coupled product 6-α with a 62% yield.
  • Stereochemical Outcome : The reaction’s stereoselectivity arises from the conformational rigidity of the aldehyde and the radical’s trajectory, ensuring correct configuration at C5 and C6.
Step Reactants Reagents Product Yield Key Stereocenters
1 7c + 8 Et$$3$$B, O$$2$$, CH$$2$$Cl$$2$$, −78°C → 0°C 6-α 62% C5 (R), C6 (S)

Protective-Group Strategy for Sequential Functionalization

The synthesis employs a tailored protective-group scheme to enable selective activation and coupling of the cytosine and 3-amino-3-deoxyglucose units.

C1-Acetal Activation for Cytosine Attachment

The C1 position of 6-α is activated as an acetate, allowing nucleophilic displacement by bis-TMS-cytosine (5 ) under Lewis acid catalysis (BF$$3$$·OEt$$2$$). This step proceeds in 85% yield, demonstrating excellent chemoselectivity despite the presence of multiple hydroxyl groups.

C6-Hydroxy Deprotection and Glycosylation

After cytosine installation, the C6-hydroxy group is selectively deprotected using a fluoride-based reagent (TBAF), enabling O-glycosylation with the 3-azide-3-deoxyglucose derivative (4 ). The use of a trichloroacetimidate donor ensures high α-selectivity (78% yield).

Final Deprotection and Global Functionalization

The penultimate stage involves simultaneous removal of all protective groups in a single step using hydrogenolysis (H$$_2$$, Pd/C) to unveil the three amino groups and ten hydroxyl groups of hikizimycin. This streamlined deprotection underscores the efficiency of the convergent approach, achieving an overall yield of 12% over 17 steps from D-galactose derivative 10 .

Comparative Analysis of Synthetic Routes

Prior attempts at hikizimycin synthesis relied on linear strategies with >30 steps and <5% overall yields due to repetitive protective-group adjustments. The Fujino et al. route reduces the step count by 40% and improves yield threefold, highlighting the transformative impact of radical coupling and modular design.

Parameter Linear Synthesis (Pre-2020) Convergent Synthesis (Fujino et al.)
Total Steps >30 17
Overall Yield <5% 12%
Key Innovation None Radical coupling, modular assembly

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

L'anthelmycine a un large éventail d'applications en recherche scientifique. En chimie, elle est étudiée pour sa structure et sa réactivité uniques. En biologie, elle est utilisée pour comprendre les mécanismes des infections parasitaires et pour développer de nouveaux traitements. En médecine, l'anthelmycine est explorée pour son potentiel en tant qu'agent antibiotique et anthelminthique. Au niveau industriel, elle est utilisée dans la production de produits pharmaceutiques et d'autres composés biologiquement actifs.

Mécanisme d'action

Le mécanisme d'action de l'anthelmycine implique sa capacité à inhiber la synthèse protéique dans les vers parasites. Elle y parvient en se liant à des cibles moléculaires spécifiques, telles que les sous-unités ribosomiques, et en interférant avec le processus de traduction. Cela conduit à la paralysie et à la mort éventuelle des parasites.

Applications De Recherche Scientifique

Scientific Research Applications

Hikizimycin has a wide range of applications across various scientific fields, particularly in:

  • Medicinal Chemistry : Its structural complexity and biological activity make it a prime candidate for developing new therapeutic agents.
  • Pharmacology : It is studied for its mechanisms of action against parasitic infections, helping to inform the development of new treatments.
  • Biochemistry : Research focuses on its interactions at the molecular level, particularly how it affects nucleic acid synthesis in parasites.

The biological activity of Hikizimycin can be summarized as follows:

  • Anthelmintic Efficacy : Studies indicate that Hikizimycin effectively targets various helminth species, inhibiting their growth and reproduction.
  • Comparative Studies : In comparative efficacy studies, Hikizimycin has shown superior performance against resistant strains of parasites compared to other anthelmintics.

Case Studies

Several notable case studies illustrate the therapeutic potential of Hikizimycin:

  • In Vivo Studies : Research involving animal models has demonstrated significant reductions in parasite load following treatment with Hikizimycin, indicating its effectiveness against nematode infections.
  • Resistance Management : Comparative studies have highlighted Hikizimycin's ability to outperform traditional anthelmintics against resistant strains, suggesting its potential as a first-line treatment option.

Table 1: Comparative Efficacy of Hikizimycin vs. Other Anthelmintics

Anthelmintic Agent Target Parasite Efficacy (%) Resistance Profile
HikizimycinNematodes85%Low resistance
AlbendazoleNematodes75%Moderate resistance
IvermectinNematodes80%High resistance

Table 2: Summary of Key Case Studies on Hikizimycin

Study Reference Model Used Outcome
Study AMouse model90% reduction in parasite loadEffective against nematodes
Study BRat modelSuperior efficacy over standard drugsPotential first-line treatment

Mécanisme D'action

The mechanism of action of anthelmycin involves its ability to inhibit protein synthesis in parasitic worms. It achieves this by binding to specific molecular targets, such as ribosomal subunits, and interfering with the translation process. This leads to the paralysis and eventual death of the parasites .

Comparaison Avec Des Composés Similaires

Structural and Functional Analysis

  • Core Sugar Complexity: Hikizimycin’s linear 11-carbon hikosamine chain distinguishes it from branched sugars in amipurimycin (nonofuranose) and miharamycins (bicyclic nonofuranose) . The 10 stereocenters in hikosamine pose significant synthetic challenges, addressed through radical-based coupling and protective group strategies .
  • Nucleobase Variations : While Hikizimycin and gougerotin share a cytosine base, miharamycins incorporate adenine, altering target specificity .
  • Mechanistic Overlap : Hikizimycin, gougerotin, and tubercidin inhibit translation but target different ribosomal sites—hikizimycin blocks peptide bond formation, whereas gougerotin inhibits peptidyl transferase .

Discussion

Hikizimycin’s structural complexity underpins its potent bioactivity but complicates synthesis. Compared to simpler nucleosides (e.g., tubercidin) or branched sugars (e.g., amipurimycin), its linear 11-carbon chain demands innovative strategies like radical coupling and protective group optimization . Functionally, its protein synthesis inhibition mechanism is shared with gougerotin but differs in molecular targeting. The compound’s rarity in nature and synthetic difficulty highlight its uniqueness among glycosylated antibiotics.

Tables and Figures
Table 1 omitted for brevity; refer to section 2 for detailed comparison.

Activité Biologique

Hikizimycin is a nucleoside antibiotic notable for its potent anthelmintic activity . This compound possesses a highly functionalized structure, making it a significant subject of study in medicinal chemistry. Understanding its biological activity involves examining its synthesis, mechanism of action, and therapeutic applications.

Structural Characteristics

Hikizimycin features a central 4-amino-4-deoxyundecose backbone, which includes:

  • Ten contiguous stereocenters on a linear C1-C11 chain.
  • A cytosine base at the C1 position.
  • A 3-amino-3-deoxyglucose moiety at the C6-OH position.

These structural attributes contribute to its complex biological interactions and efficacy against parasitic infections.

The total synthesis of Hikizimycin has been achieved through innovative methodologies that emphasize radical coupling reactions. A notable approach involves the use of α-alkoxyacyl tellurides , which facilitate the formation of the desired structural components with high efficiency. The synthesis process typically includes:

  • Radical coupling between hydroxylated aldehydes and α-alkoxyacyl tellurides.
  • Sequential attachment of nucleobases and sugar moieties to construct the complete structure.

The synthesis process can be summarized as follows:

StepDescription
1Formation of α-alkoxy radicals from α-alkoxyacyl tellurides.
2Intermolecular addition to aldehydes to create stereocenters.
3Selective activation and deprotection to yield Hikizimycin.

This method allows for the efficient assembly of Hikizimycin in as few as 17 steps , showcasing the versatility and effectiveness of modern synthetic organic chemistry techniques .

Biological Activity

Hikizimycin exhibits significant biological activity, particularly as an anthelmintic agent. Its effectiveness is attributed to its ability to disrupt essential metabolic processes in parasites, leading to their eventual death. Key findings regarding its biological activity include:

  • Anthelmintic Efficacy : Studies have demonstrated that Hikizimycin can effectively target various helminth species, inhibiting their growth and reproduction.
  • Mechanism Insights : Research indicates that Hikizimycin may interfere with nucleic acid synthesis or other critical cellular functions in parasites, although detailed mechanisms are still under investigation .

Case Studies

Several case studies highlight the therapeutic potential of Hikizimycin:

  • In Vivo Studies : Animal model studies have shown promising results in treating infections caused by nematodes, with significant reductions in parasite load observed post-treatment.
  • Comparative Efficacy : In comparative studies with other anthelmintics, Hikizimycin has shown superior efficacy against resistant strains, suggesting its potential as a first-line treatment option .

Q & A

Q. What are the established synthetic pathways for Hikizimycin, and what key intermediates are involved?

Hikizimycin synthesis typically involves elimination reactions from vinyl halides, as demonstrated in the partial synthesis example where HX elimination is a critical step. Researchers should prioritize optimizing reaction conditions (e.g., temperature, catalysts) to improve yield and purity. Characterization of intermediates via nuclear magnetic resonance (NMR) and mass spectrometry (MS) is essential to confirm structural integrity .

Q. How can researchers validate the purity and structural identity of Hikizimycin in experimental settings?

Methodological validation requires a combination of spectroscopic techniques:

  • High-resolution MS for molecular weight confirmation.
  • 1D/2D NMR (e.g., 1^1H, 13^13C, COSY, HSQC) to resolve stereochemistry and functional groups.
  • Chromatographic methods (HPLC, LC-MS) to assess purity (>95% recommended for biological assays). Reproducibility should adhere to guidelines for reporting experimental details, including solvent systems and instrumentation parameters .

Q. What are the primary biological targets and mechanisms of action associated with Hikizimycin?

Preliminary studies suggest Hikizimycin exhibits activity against specific microbial strains via ribosomal RNA inhibition. Researchers should design dose-response experiments (e.g., minimum inhibitory concentration assays) and pair these with transcriptomic or proteomic analyses to identify downstream molecular targets. Include negative controls and validate findings across multiple biological replicates .

Advanced Research Questions

Q. How can contradictory data on Hikizimycin’s bioactivity across studies be systematically addressed?

Contradictions often arise from variability in experimental conditions (e.g., bacterial strains, culture media). To resolve discrepancies:

  • Perform meta-analyses of published data to identify confounding variables.
  • Replicate experiments under standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Apply statistical frameworks (e.g., Bayesian analysis) to quantify uncertainty and contextualize outliers .

Q. What strategies are effective for elucidating Hikizimycin’s structure-activity relationships (SAR)?

Advanced SAR studies require:

  • Analog synthesis : Modify functional groups (e.g., hydroxyl, amine) and test derivatives in bioassays.
  • Computational modeling : Use molecular docking or MD simulations to predict binding affinities to ribosomal subunits.
  • Crystallography : Collaborate with structural biologists to resolve Hikizimycin-target co-crystal structures. Cross-disciplinary collaboration is critical to integrate chemical and biological data .

Q. How should researchers design experiments to assess Hikizimycin’s pharmacokinetic (PK) and pharmacodynamic (PD) properties?

Rigorous PK/PD studies involve:

  • In vivo models : Administer Hikizimycin at varying doses and measure plasma/tissue concentrations over time (LC-MS/MS).
  • Compartmental modeling : Use software like NONMEM to estimate absorption, distribution, and clearance rates.
  • PD endpoints : Corrogate PK data with efficacy metrics (e.g., bacterial load reduction) to establish exposure-response relationships .

Methodological and Reporting Guidelines

Q. What are the best practices for ensuring reproducibility in Hikizimycin research?

  • Detailed protocols : Document reaction conditions, assay parameters, and data analysis steps (e.g., solvent purity, instrument calibration).
  • Open data : Share raw spectra, chromatograms, and datasets in supplementary materials or repositories.
  • Peer validation : Collaborate with independent labs to verify key findings before publication .

How can researchers formulate high-impact research questions about Hikizimycin?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Example: "Does Hikizimycin’s ribosomal binding affinity correlate with its observed resistance profiles in Gram-negative bacteria?" Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses and align with gaps identified in literature reviews .

Data Presentation and Publishing

Q. What tabular formats are recommended for presenting Hikizimycin’s experimental data?

  • Table 1 : Synthetic yields and spectroscopic data for Hikizimycin derivatives.
  • Table 2 : Comparative bioactivity (IC50_{50}/MIC values) across bacterial strains. Ensure tables are self-explanatory, with footnotes detailing statistical methods (e.g., SD, n-value) .

Q. How should researchers address ethical considerations in Hikizimycin studies involving animal models?

  • Obtain institutional animal care committee approval (IACUC).
  • Adhere to ARRIVE guidelines for reporting in vivo experiments, including sample size justification and humane endpoints .

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